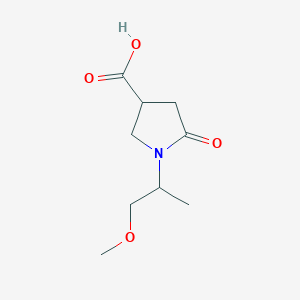

1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(5-14-2)10-4-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDJRWSVGLMXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation or the use of reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve the modulation of specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant activity by stabilizing free radicals, as seen in 1-(5-chloro-2-hydroxyphenyl) derivatives .

- Halogen substituents (Cl, Br, F) increase molecular polarity and may improve binding to biological targets .

Antioxidant Activity Comparison

Antioxidant activity data from DPPH radical scavenging and reducing power assays highlight substituent-dependent trends:

Notable Findings:

- Heterocyclic moieties (e.g., oxadiazole, triazole) at position 4 synergize with the chloro-hydroxyphenyl group to enhance radical scavenging .

- Free carboxylic acid groups correlate with higher reducing power, as seen in compound 6 (OD = 1.675) .

- The target compound’s methoxypropan-2-yl group lacks direct data but may reduce antioxidant efficacy compared to hydroxylated analogs due to lower electron donation.

Physicochemical Properties :

Implications :

Biological Activity

1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula and a molecular weight of approximately 201.22 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| CAS Number | Not specifically listed |

| Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Notably, research highlighted the activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Mechanism of Action:

The antimicrobial efficacy is hypothesized to stem from the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, including A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study:

A specific derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed promising results in inhibiting tumor growth in A549 cell cultures. The study utilized various assays to assess cell viability and proliferation, confirming the compound's potential as an anticancer agent.

Summary of Key Studies

- Study on Antimicrobial Properties:

- Anticancer Assessment:

-

Pharmacokinetics and Toxicology:

- Further research is needed to establish the pharmacokinetic profile and potential toxicity of these compounds in vivo.

Q & A

Q. What are the established synthetic routes for 1-(1-Methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid, and what are the critical reaction parameters?

The compound is synthesized via cyclization reactions between itaconic acid and amines. For example, analogous derivatives like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are prepared by refluxing 2,4-difluoroaniline with itaconic acid in water, followed by purification via acid-base extraction . Key parameters include:

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on:

Q. What preliminary biological activities are reported for pyrrolidinone derivatives structurally related to this compound?

Analogous compounds exhibit diverse bioactivities:

- Analgesic effects : Aromatic/heterocyclic substituents at the 1-position enhance activity (e.g., 1-aryl derivatives) .

- Anticancer potential : Pyrimidine- and hydrazide-functionalized derivatives show cytotoxicity in 2D/3D cell models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency and yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics compared to water .

- Microwave-assisted synthesis : Reduces reaction time for analogous pyrrolidinones, improving yield by 15–20% .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or enzyme-mediated approaches could mitigate side reactions .

Q. What strategies resolve discrepancies in bioactivity data across studies for structurally similar compounds?

Contradictions often arise from:

- Substituent effects : For example, 1-(2-hydroxy-5-methylphenyl) derivatives show moderate antioxidant activity, while 1-(3-chlorobenzyl) analogs prioritize analgesic effects .

- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and use 3D cell models to better mimic in vivo conditions .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Docking studies : Predict binding affinity to biological targets (e.g., neutrophil elastase inhibitors ).

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

- MD simulations : Assess stability of ligand-target complexes over time .

Q. What functionalization strategies enable diversification of the pyrrolidinone core for SAR studies?

- Esterification/hydrazidation : Methanol/H₂SO₄ converts the carboxylic acid to esters, enabling hydrazide formation for condensation reactions .

- Amidation : Coupling with amines (e.g., 3,5-difluoroaniline) via carbodiimide chemistry yields carboxamide derivatives .

- Heterocyclic fusion : Introducing pyrimidine or benzofuran moieties enhances π-π stacking interactions with biological targets .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- HPLC-MS : Detects trace intermediates and byproducts.

- TLC monitoring : Tracks reaction progress using silica gel plates and UV visualization .

- Melting point analysis : Confirms crystalline purity .

Q. How are in vitro bioactivity assays tailored for pyrrolidinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.